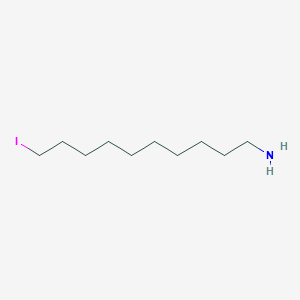![molecular formula C12H24O2Si B14303796 tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane CAS No. 113201-34-6](/img/structure/B14303796.png)
tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, dimethyl groups, and a cyclopropyl group attached to a silicon atom through an oxygen bridge. This compound is often used in organic synthesis due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-[(prop-2-en-1-yl)oxy]cyclopropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane can undergo oxidation reactions to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for alcohols and amines in organic synthesis.
- Acts as a precursor for the synthesis of more complex organosilicon compounds .
Biology:
- Employed in the modification of biomolecules for enhanced stability and reactivity.
- Used in the development of silicon-based drugs and therapeutic agents .
Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and biocompatibility .
Industry:
- Utilized in the production of silicone-based materials and coatings.
- Applied in the manufacture of adhesives and sealants .
Mecanismo De Acción
The mechanism of action of tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane involves its ability to form stable silicon-oxygen bonds. This stability allows it to act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. The compound can also participate in various chemical reactions, forming new bonds and structures that are useful in synthetic chemistry .
Comparación Con Compuestos Similares
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilyl ether
- tert-Butyldimethylsilyloxyacetaldehyde
Comparison:
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered and more reactive.
tert-Butyldimethylsilyl ether: Similar protecting group properties but different reactivity due to the absence of the cyclopropyl group.
tert-Butyldimethylsilyloxyacetaldehyde: Contains an aldehyde group, making it more reactive in certain synthetic applications.
Uniqueness: tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane is unique due to the presence of the cyclopropyl group, which imparts steric hindrance and influences its reactivity and stability in chemical reactions .
Propiedades
Número CAS |
113201-34-6 |
|---|---|
Fórmula molecular |
C12H24O2Si |
Peso molecular |
228.40 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(1-prop-2-enoxycyclopropyl)oxysilane |
InChI |
InChI=1S/C12H24O2Si/c1-7-10-13-12(8-9-12)14-15(5,6)11(2,3)4/h7H,1,8-10H2,2-6H3 |
Clave InChI |
JHHQWCLKUIEZKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1(CC1)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
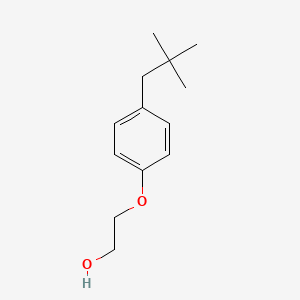
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)
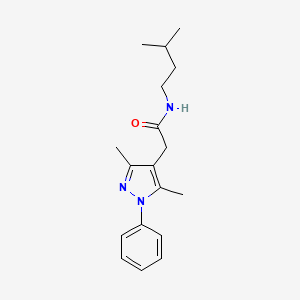
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
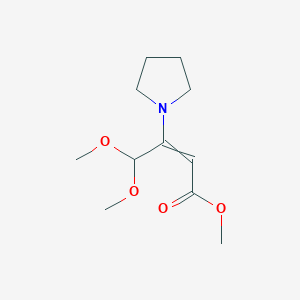

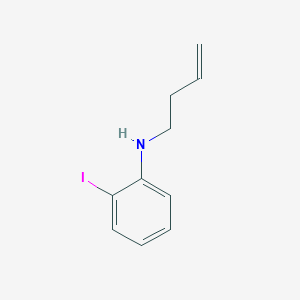
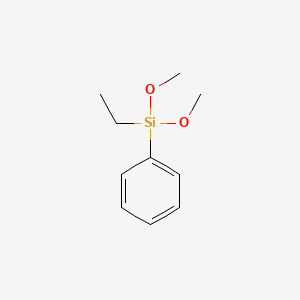
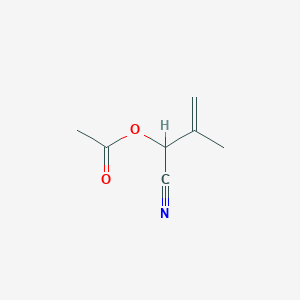
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
